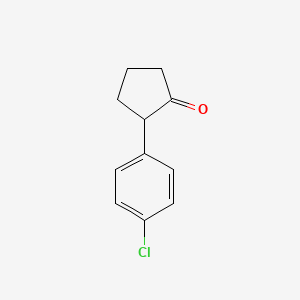

2-(4-Chlorophenyl)cyclopentan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRJGCLTALWPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515480 | |

| Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40297-26-5 | |

| Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopentan-1-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Chlorophenyl)cyclopentan-1-one and its closely related analogue, 2-[(4-Chlorophenyl)methyl]cyclopentan-1-one. Due to ambiguity in common nomenclature, this guide will address both structures.

Molecular Weight and Chemical Formula

The nomenclature "this compound" suggests a direct attachment of the 4-chlorophenyl group to the cyclopentanone ring. However, the more readily available and frequently cited compound is 2-[(4-Chlorophenyl)methyl]cyclopentan-1-one, which contains a methylene bridge. The molecular details for both are provided below for clarity.

1.1. Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the standard atomic weights of the constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.453 |

| Oxygen | O | 15.999 |

1.2. Molecular Weight Calculation

The molecular weights for both potential structures are calculated as follows.

Structure A: this compound

-

Molecular Formula: C₁₁H₁₁ClO

-

Calculation: (11 × 12.011) + (11 × 1.008) + (1 × 35.453) + (1 × 15.999) = 194.65 g/mol

Structure B: 2-[(4-Chlorophenyl)methyl]cyclopentan-1-one

-

Molecular Formula: C₁₂H₁₃ClO

-

Calculation: (12 × 12.011) + (13 × 1.008) + (1 × 35.453) + (1 × 15.999) = 208.68 g/mol [1][2]

The commercially available compound is typically Structure B, with a molecular weight of 208.68 g/mol .[1][2]

Physicochemical and Commercial Data

Quantitative data for the commercially available 2-[(4-Chlorophenyl)methyl]cyclopentan-1-one is summarized below.

| Parameter | Value | Source |

| Molecular Weight | 208.68 g/mol | --INVALID-LINK--[1][2] |

| Molecular Formula | C₁₂H₁₃ClO | --INVALID-LINK--[1][2] |

| Purity | Min. 95% | --INVALID-LINK--[1][2] |

| CAS Number | 2866-68-4 | --INVALID-LINK--[2] |

Experimental Protocols: Synthesis

The synthesis of 2-aryl cyclopentanones can be achieved through various methods. A general protocol adapted from the synthesis of a similar compound, 2-(4-fluorophenyl)cyclopentanone, via a Grignard reaction is detailed below.

Objective: To synthesize this compound.

Materials:

-

Cyclopentanone

-

4-Chlorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hydrogen peroxide

-

Formic acid

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-chlorobromobenzene in anhydrous diethyl ether.

-

Add a small amount of the 4-chlorobromobenzene solution to the magnesium. If the reaction does not start (indicated by heat and discoloration), gently warm the flask.

-

Once the reaction initiates, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-chlorophenylmagnesium bromide).

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Formation of the Alkene:

-

Pour the reaction mixture slowly into a beaker containing ice and a saturated solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 1-(4-chlorophenyl)cyclopentanol.

-

Dehydrate the alcohol by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form 1-(4-chlorophenyl)cyclopentene.

-

-

Oxidative Cleavage to the Ketone:

-

Dissolve the 1-(4-chlorophenyl)cyclopentene in a suitable solvent like formic acid.

-

Cool the solution in an ice bath and add hydrogen peroxide dropwise.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent. Purify the resulting crude product by column chromatography to yield this compound.

-

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the cyclopentanone scaffold is present in a variety of biologically active molecules.

-

Anti-inflammatory and Anti-neoplastic Potential: Cyclopentenone prostaglandins, which share the cyclopentanone core, are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[3] These activities are often mediated by their interaction with cellular targets like the transcription factor NF-κB.[3]

-

Synthetic Intermediate: This class of compounds serves as a key precursor in the synthesis of more complex molecules. For instance, related structures are used as intermediates in the synthesis of psychoactive compounds like ketamine.[4]

-

Antibacterial Agents: The introduction of a chlorophenyl group into heterocyclic structures has been associated with antibacterial activity.[5] Derivatives of this compound could be explored for similar properties.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthetic pathway for this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopentan-1-one: Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(4-Chlorophenyl)cyclopentan-1-one. While direct experimental data for this specific molecule is limited in published literature, this document compiles information from closely related analogs and established synthetic methodologies to offer a detailed profile. The guide includes predicted physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis via a rhodium-catalyzed asymmetric conjugate addition, and an exploration of its potential biological activity as a p38 MAPK inhibitor, a pathway implicated in inflammatory diseases and cancer. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel cyclopentanone derivatives for therapeutic applications.

Chemical Structure and Properties

This compound is a substituted cyclopentanone with a 4-chlorophenyl group at the second position of the cyclopentane ring. The presence of the chlorine atom on the phenyl ring and the ketone functional group on the cyclopentane ring are key features that may influence its chemical reactivity and biological activity.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₁ClO | - |

| Molecular Weight | 194.66 g/mol | - |

| Appearance | White to off-white solid | Based on similar 2-arylcyclopentanones |

| Boiling Point | 307.0 ± 42.0 °C | Predicted |

| Density | 1.206 ± 0.06 g/cm³ | Predicted |

| LogP | 2.8 - 3.2 | Predicted |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of this compound. These are predictions based on the analysis of structurally related compounds and are intended to aid in the characterization of the molecule upon synthesis.

Table 1.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | d | 2H | Ar-H (ortho to Cl) |

| 7.15 - 7.10 | d | 2H | Ar-H (meta to Cl) |

| 3.50 - 3.40 | m | 1H | CH (at C2) |

| 2.50 - 2.20 | m | 4H | CH₂ (at C3 and C5) |

| 2.10 - 1.90 | m | 2H | CH₂ (at C4) |

Table 1.2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~218 | C=O (C1) |

| ~140 | Ar-C (ipso to C2) |

| ~132 | Ar-C (ipso to Cl) |

| ~129 | Ar-CH (ortho to Cl) |

| ~128 | Ar-CH (meta to Cl) |

| ~50 | CH (C2) |

| ~38 | CH₂ (C5) |

| ~30 | CH₂ (C3) |

| ~21 | CH₂ (C4) |

Table 1.2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1590, ~1490 | Medium | Aromatic C=C stretch |

| ~1090 | Strong | C-Cl stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

Table 1.2.4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 196/194 | High | [M]⁺ (isotopic pattern for Cl) |

| 165 | Medium | [M - CHO]⁺ |

| 138 | Medium | [M - C₄H₆O]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

Proposed Synthesis

A highly effective and enantioselective method for the synthesis of 2-arylcyclopentanones is the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclopentenone. This methodology is well-documented for a variety of arylboronic acids and is expected to be applicable for the synthesis of this compound.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition

Reaction Scheme:

Materials:

-

Cyclopentenone

-

4-Chlorophenylboronic acid

-

Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]₂)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Degassed deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(cod)Cl]₂ (0.01 mmol) and (R)-BINAP (0.022 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

In a separate flask, dissolve 4-chlorophenylboronic acid (1.5 mmol) and potassium carbonate (2.0 mmol) in a mixture of toluene (10 mL) and degassed deionized water (1 mL).

-

Add the substrate, cyclopentenone (1.0 mmol), to the boronic acid solution.

-

Transfer the pre-formed rhodium catalyst solution to the reaction mixture via cannula.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, the cyclopentanone scaffold is present in numerous biologically active molecules. Of particular interest is the role of substituted cyclopentenones as inhibitors of p38 mitogen-activated protein kinase (MAPK).

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] Inhibition of p38 MAPK is therefore a promising therapeutic strategy.

Rationale for Potential p38 MAPK Inhibition

Several studies have demonstrated that small molecules containing a substituted cyclopentanone or cyclopentenone core can act as potent and selective p38 MAPK inhibitors.[4] The electrophilic nature of the carbonyl group and the specific stereochemistry and electronic properties of the aryl substituent can contribute to binding within the ATP-binding pocket of the kinase. The 4-chlorophenyl moiety of the title compound is a common feature in many kinase inhibitors, where it can engage in favorable hydrophobic and halogen bonding interactions. Further investigation through in vitro kinase assays and cellular assays would be required to validate this hypothesis and determine the inhibitory potency and selectivity of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. While direct experimental data is currently unavailable, the proposed synthetic route via rhodium-catalyzed conjugate addition offers a reliable and enantioselective method for its preparation. The predicted spectroscopic data provides a benchmark for its characterization. Furthermore, the structural similarity to known p38 MAPK inhibitors suggests a potential therapeutic application for this compound in inflammatory diseases and other conditions associated with dysregulated p38 signaling. This guide serves as a foundational resource to stimulate further experimental investigation into this promising molecule.

References

- 1. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38α MAP kinase inhibition | Universität Tübingen [uni-tuebingen.de]

- 4. researchgate.net [researchgate.net]

2-(4-Chlorophenyl)cyclopentan-1-one physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound this compound. Due to the limited availability of experimentally determined data for this specific molecule, this document includes predicted values and data from closely related compounds to offer a broader understanding. All quantitative data is presented in structured tables for clarity. Furthermore, standardized experimental protocols for determining key physical properties are detailed, accompanied by a workflow diagram.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthetic chemistry, and evaluation in drug discovery pipelines. While experimental data is sparse, the following tables summarize the available information.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source/Type |

| CAS Number | 40297-26-5 | [1][2] |

| Molecular Formula | C₁₁H₁₁ClO | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| Physical Form | Liquid (at room temperature) | |

| Predicted Boiling Point | 307.0 ± 42.0 °C (at 760 mmHg) | Predicted for (2R)- enantiomer |

| Predicted Density | 1.206 ± 0.06 g/cm³ | Predicted for (2R)- enantiomer |

| Purity | Typically ≥95% | Commercial availability |

Table 2: Experimental Physical Properties of a Structurally Related Compound: 2-Chlorophenyl cyclopentyl ketone

Note: The following data is for a constitutional isomer and is provided for estimation purposes.

| Property | Value | Source/Type |

| CAS Number | 6740-85-8 | [3] |

| Boiling Point | 130 °C at 5 mmHg | Experimental[3] |

| Specific Gravity | 1.16 g/cm³ | Experimental[3] |

| Flash Point | > 100 °C / > 212 °F | Experimental[3] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of a solid or liquid organic compound like this compound.

Determination of Melting Point (for solid compounds)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. A narrow melting point range is often indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Clamps and stand

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, making sure the liquid in the bath is above the level of the sample in the test tube.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Pycnometer (specific gravity bottle) or a graduated cylinder and a beaker

-

Thermometer

Procedure (using a pycnometer for high accuracy):

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

Record the temperature of the liquid.

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it.

-

Calculate the volume of the pycnometer using the mass and known density of the reference liquid.

-

Calculate the density of the sample using its mass and the determined volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Qualitative):

-

Place a small, measured amount of the solute (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Observe if the solute has completely dissolved.

-

If the solute dissolves, it is considered soluble. If not, it is classified as insoluble or sparingly soluble in that solvent at that concentration. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane).

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound.

Caption: Workflow for determining physical properties.

Signaling Pathways

Currently, there is no publicly available research detailing the specific biological signaling pathways in which this compound is involved. Research into its biological activity is required to elucidate any such interactions.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. It is evident that while some fundamental properties have been predicted or can be inferred from its physical state, there is a notable lack of comprehensive, experimentally verified data. The provided experimental protocols offer standardized methods for researchers to determine these properties. For professionals in drug development and chemical research, a thorough experimental characterization of this compound is recommended to facilitate its potential applications.

References

An In-depth Technical Guide on 2-(4-Chlorophenyl)cyclopentan-1-one: Solubility Profile and Synthetic Pathways

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the physicochemical properties of 2-(4-Chlorophenyl)cyclopentan-1-one, with a primary focus on its solubility characteristics. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide outlines expected solubility based on established chemical principles and provides a detailed experimental protocol for its determination. Furthermore, a plausible synthetic route is described and visualized to aid researchers in its preparation.

Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The solubility of a compound is a critical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics.

Based on its molecular structure—a cyclopentanone ring substituted with a chlorophenyl group—a qualitative solubility profile can be predicted. The molecule possesses a polar ketone group but is dominated by nonpolar hydrocarbon and chlorinated aromatic rings. This suggests it is a relatively nonpolar compound. Following the principle of "like dissolves like," its expected solubility in various solvent classes is summarized below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar nature of the bulk of the molecule will allow for favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble | These solvents can interact with the polar ketone group while also solvating the nonpolar portions of the molecule effectively. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The hydroxyl groups of alcohols can interact with the ketone, but the large nonpolar structure may limit overall solubility. |

| Aqueous (Water) | Water | Insoluble | The large, nonpolar, hydrophobic chlorophenyl and cyclopentyl groups are expected to make the compound insoluble in water.[1] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound lacks a basic functional group (like an amine) that could be protonated to form a soluble salt.[2][3] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated by a dilute base.[2][3] |

Experimental Protocol for Solubility Determination

To ascertain the actual solubility profile of this compound, the following qualitative experimental protocol can be employed. This method is based on standard laboratory procedures for solubility testing of organic compounds.[2][4][5]

Objective: To determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane.

Procedure:

-

Sample Preparation: Add approximately 20-30 mg (or a pea-sized amount) of solid this compound into a clean, dry test tube.[2][5]

-

Solvent Addition: Add 1 mL of the first test solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.[4] Visually inspect the mixture.

-

Observation:

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[4]

-

-

Incremental Solvent Addition (for confirmation): If the compound appears insoluble or partially soluble, add the solvent in small additional portions (e.g., another 2 mL) and repeat the mixing and observation steps to confirm insolubility at a standard threshold (often defined as >30 parts of solvent per 1 part of solute).

-

Recording Results: Record the observation for each solvent tested.

-

Repeat: Use a fresh, clean test tube for each new solvent and repeat steps 1-6.

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Below is a workflow diagram illustrating the decision-making process in this experimental protocol.

Caption: Experimental workflow for qualitative solubility testing.

Plausible Synthetic Pathway

While various methods exist for the synthesis of substituted cyclopentanones, a common and effective approach involves a Friedel-Crafts type reaction followed by cyclization. A plausible synthetic route for this compound is proposed below, starting from readily available commercial reagents. This pathway is analogous to established syntheses of similar compounds.

The synthesis can be envisioned as a two-step process:

-

Friedel-Crafts Acylation: Chlorobenzene reacts with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-chlorobenzoyl)butanoic acid.

-

Intramolecular Cyclization/Reduction: The resulting keto-acid undergoes an intramolecular cyclization and reduction, for instance, via a Clemmensen or Wolff-Kishner reduction followed by a Friedel-Crafts acylation cyclization, to form the final cyclopentanone ring fused to the aromatic ring, which upon rearrangement yields the desired product. A more direct cyclization of the keto-acid can also be achieved.

The logical relationship for this synthesis is visualized below.

Caption: Proposed two-step synthesis pathway for the target compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently sparse, the provided predictive information and protocols offer a robust starting point for laboratory investigation.

References

- 1. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 2. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]

- 3. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]

- 4. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | CoLab [colab.ws]

- 5. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-(4-Chlorophenyl)cyclopentan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-(4-Chlorophenyl)cyclopentan-1-one. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other scientific applications where the integrity of this compound is critical. The content is based on publicly available safety data and established principles of chemical stability testing.

Compound Overview

This compound is a chemical intermediate with a molecular formula of C₁₁H₁₁ClO. It possesses a cyclopentanone ring substituted with a 4-chlorophenyl group. The inherent reactivity of the ketone functional group and the presence of a chlorinated aromatic ring suggest potential susceptibility to various degradation pathways. Understanding the stability profile of this compound is crucial for ensuring its quality, safety, and efficacy in research and development.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. Based on available safety data sheets, the following conditions are recommended:

| Parameter | Recommendation | Source(s) |

| Temperature | Store at room temperature in a cool, dry place. | [1][2] |

| Atmosphere | Store under an inert atmosphere. | [1] |

| Container | Keep containers tightly closed. | [1] |

| Ventilation | Ensure storage in a well-ventilated area. | [1] |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | [1] |

| General Handling | Avoid ingestion, inhalation, and contact with skin and eyes. | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClO | |

| Molecular Weight | 194.66 g/mol | [2] |

| Physical State | Liquid | [1] |

| Boiling Point | 130 °C @ 5 mmHg | [1] |

| Flash Point | > 100 °C | [1] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from the chemical structure and data on analogous compounds. Key environmental factors that could influence its stability include temperature, light, humidity, and pH.

Hypothesized Degradation Mechanisms:

-

Hydrolysis: The ketone functional group could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening or other rearrangements.

-

Oxidation: The presence of the cyclopentanone ring and the benzylic position of the chlorophenyl group suggest that oxidation could occur, potentially yielding various oxygenated derivatives.

-

Photodegradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation upon exposure to UV light.[3] This could involve cleavage of the carbon-chlorine bond or reactions involving the aromatic ring.

-

Thermal Degradation: At elevated temperatures, cyclic ketones can undergo decomposition to form smaller molecules, including carbon monoxide and various hydrocarbons.[4] Hazardous decomposition products for this compound are noted to include carbon monoxide, carbon dioxide, and hydrogen chloride.[1]

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

References

The Core Chemistry of Substituted Cyclopentanones: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The cyclopentanone moiety, a five-membered carbocyclic ring bearing a ketone functional group, is a cornerstone in modern organic synthesis and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and fragrances underscores its significance as a versatile synthetic scaffold.[1] Substituted cyclopentanones, in particular, offer a rich stereochemical landscape and a wide range of accessible reactive sites, making them invaluable building blocks for the construction of complex molecular architectures.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted cyclopentanones, with a focus on methodologies and data relevant to researchers, scientists, and professionals in drug development.

I. Synthesis of Substituted Cyclopentanones

The construction of the substituted cyclopentanone core can be achieved through a variety of powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

Cyclization Reactions

Nazarov Cyclization: A cornerstone for the synthesis of cyclopentenones (α,β-unsaturated cyclopentanones), the Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[3] The reaction proceeds through a pentadienyl cation intermediate, leading to the formation of the five-membered ring.[4] Modern variants of this reaction have expanded its scope and utility, including the use of various Lewis acids and the development of enantioselective versions.[3]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization [4]

-

Materials: Divinyl ketone substrate, Dichloromethane (DCM), Tin(IV) chloride (SnCl4) solution (1.0 M in DCM), Saturated aqueous ammonium chloride (NH4Cl), Sodium sulfate (Na2SO4), Brine.

-

Procedure:

-

Dissolve the divinyl ketone (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the SnCl4 solution (2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction by adding saturated aqueous NH4Cl.

-

Stir the mixture vigorously for 15 minutes.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over Na2SO4.

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.

-

Robinson Annulation: While primarily known for the formation of six-membered rings, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a crucial method for constructing fused ring systems that can incorporate a cyclopentanone moiety.[5]

Condensation Reactions

Aldol Condensation: The intramolecular aldol condensation of 1,4-dicarbonyl compounds is a direct and efficient method for the synthesis of cyclopentenones. Base- or acid-catalyzed cyclization of the diketone leads to a β-hydroxy cyclopentanone, which can then be dehydrated to the corresponding enone.[6] The self-condensation of cyclopentanone can also be controlled to produce dimeric and trimeric structures.[7]

Experimental Protocol: Base-Catalyzed Aldol Condensation [8]

-

Materials: Aldehyde, Ketone (e.g., cyclopentanone), 95% Ethanol, 2M Sodium hydroxide (NaOH) solution.

-

Procedure:

-

In a suitable flask, combine the aldehyde (2.0 eq), ketone (1.0 eq), 95% ethanol, and 2M aqueous NaOH.

-

Stir the solution at room temperature for 15 minutes.

-

If no precipitate forms, gently heat the mixture using a steam bath for 10-15 minutes.

-

Cool the mixture to room temperature to allow for complete precipitation.

-

Isolate the solid product by filtration.

-

Wash the crude product with cold 95% ethanol, followed by a dilute solution of acetic acid in ethanol, and finally with cold 95% ethanol again.

-

Recrystallize the product from a suitable solvent (e.g., 95% ethanol or toluene) to obtain the purified α,β-unsaturated cyclopentanone derivative.

-

Quantitative Data on Cyclopentanone Synthesis

The following table summarizes representative yields for the synthesis of substituted cyclopentanones via various methods.

| Reaction Type | Substrate(s) | Catalyst/Reagent | Product | Yield (%) | Reference |

| Nazarov Cyclization | Divinyl ketone | SnCl4 | Cyclopentenone | 75 | [4] |

| Aldol Condensation | Cyclopentanone and Valeraldehyde | FeO–MgO | 2-Pentylidene-cyclopentanone | 66 | [9] |

| Michael Addition | Cyclopentenone and Diethyl malonate | LiAl(BINOL)2 | 3-(1,3-Bis-ethoxycarbonyl-propyl)-cyclopentanone | High | [10] |

| Double Michael Addition | α,β-Unsaturated aldehyde and β-Keto ester | O-TMS-diphenylprolinol | Polysubstituted cyclopentanone | Excellent | [11] |

| Reductive Amination | Cyclopentanone | Ru/Nb2O5-L | Cyclopentylamine | 84 | [5] |

II. Reactivity of Substituted Cyclopentanones

Substituted cyclopentanones are versatile intermediates that undergo a wide range of chemical transformations, allowing for the introduction of further functionalization and the construction of more complex molecules.

Reactions at the Carbonyl Group

The ketone functionality of cyclopentanones is a primary site for reactivity. It can undergo nucleophilic addition, reduction to the corresponding alcohol, and conversion to enamines or enolates for further elaboration.

Reactions at the α-Carbon

The α-protons of cyclopentanones are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Michael additions.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated cyclopentanones (cyclopentenones) is a powerful tool for introducing substituents at the β-position. A wide range of nucleophiles, including organocuprates, enolates, and amines, can be employed in this reaction. Asymmetric Michael additions, using chiral catalysts or auxiliaries, allow for the stereocontrolled synthesis of highly functionalized cyclopentanones.[12]

Experimental Protocol: Asymmetric Michael Addition to Cyclopentenone [10]

-

Materials: (S)-BINOL, Anhydrous Tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH4) solution (1M in THF), Diethyl malonate, Cyclopentenone, Ethyl acetate, Distilled water.

-

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, dissolve (S)-BINOL (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add the LiAlH4 solution (0.5 eq) dropwise with stirring to form the chiral Lewis acid catalyst.

-

Allow the mixture to warm to room temperature over 30 minutes.

-

Add diethyl malonate (1.2 eq) dropwise, followed by cyclopentenone (1.0 eq).

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and add distilled water to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

-

III. Applications in Research and Drug Development

The structural and reactive versatility of substituted cyclopentanones has positioned them as critical intermediates in the synthesis of a wide range of biologically active molecules.

Natural Product Synthesis

Substituted cyclopentanones are key building blocks in the total synthesis of numerous natural products.

-

Prostaglandins: These lipid compounds, involved in a variety of physiological processes, feature a cyclopentane core. The synthesis of prostaglandins often relies on the stereocontrolled functionalization of cyclopentanone precursors.[13][14][15]

-

Jasmonates: A class of plant hormones that regulate growth and development, jasmonates are characterized by a substituted cyclopentanone structure. Their synthesis often involves the construction of this core unit as a key step.[16][17][18]

-

Steroids and Terpenoids: The cyclopentane ring is a common feature in these large classes of natural products. Synthetic strategies towards these molecules often involve the formation of a cyclopentanone-containing intermediate.

Pharmaceutical Synthesis

The cyclopentanone scaffold is present in a number of approved drugs and is a valuable template for the design of new therapeutic agents.

-

Cyclopentobarbital: A barbiturate derivative with sedative and hypnotic properties.[16]

-

Cyclopentamine: A sympathomimetic amine.[16]

-

Drug Discovery: The cyclopentane framework is considered a privileged scaffold in drug discovery, with numerous derivatives being explored for their therapeutic potential.[2]

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in substituted cyclopentanone chemistry.

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Caption: Experimental workflow for a base-catalyzed aldol condensation.

Caption: Central role of substituted cyclopentanones in synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemtube3d.com [chemtube3d.com]

- 6. mdpi.com [mdpi.com]

- 7. amherst.edu [amherst.edu]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis of Analogues of Methyl Jasmonate using the Formation of Cyclopentenones from Alkyne(hexacarbonyl)dicobalt Complexes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 16. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Characterization of (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one, a molecule of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological activities, presenting data in a structured format to facilitate research and development.

Molecular Profile

(2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one is a chalcone-like molecule featuring a cyclopentanone ring linked to a 4-chlorophenyl group via an exocyclic double bond. This α,β-unsaturated ketone scaffold is a common pharmacophore in various biologically active compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one | PubChem[1] |

| Molecular Formula | C₁₂H₁₁ClO | PubChem[1] |

| Molecular Weight | 206.67 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

| CAS Number | Not explicitly found for the (Z)-isomer, but related compounds exist. | N/A |

Chemical Structure:

Caption: Chemical structure of (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one.

Synthesis and Experimental Protocols

The primary synthetic route to (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a ketone and an aldehyde.

General Synthesis Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure based on established methods for synthesizing similar compounds.

Experimental Workflow:

Caption: General workflow for the synthesis of the target compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 equivalent) and 4-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, such as sodium hydroxide or potassium hydroxide (e.g., 10% w/v).

-

Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-chlorophenyl group (doublets, ~7.2-7.5 ppm).- Vinylic proton of the methylidene group (singlet or triplet, ~7.4 ppm).- Protons on the cyclopentanone ring (multiplets, ~2.0-3.0 ppm). |

| ¹³C NMR | - Carbonyl carbon (~208 ppm).- Carbons of the exocyclic double bond (~130-140 ppm).- Aromatic carbons (~128-135 ppm).- Aliphatic carbons of the cyclopentanone ring (~20-40 ppm). |

| FTIR (cm⁻¹) | - C=O stretching of the α,β-unsaturated ketone (~1700-1720 cm⁻¹).- C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹).- C-Cl stretching (~1090 cm⁻¹). |

| Mass Spectrometry (m/z) | - Molecular ion peak [M]⁺ at ~206 and [M+2]⁺ at ~208 (due to ³⁵Cl and ³⁷Cl isotopes).- Fragmentation peaks corresponding to the loss of CO, Cl, and fragmentation of the cyclopentanone ring. |

Biological Activity and Signaling Pathways

Derivatives of benzylidene cyclopentanone have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The α,β-unsaturated ketone moiety is a key structural feature responsible for much of this activity, often acting as a Michael acceptor.

Potential Anticancer and Antimicrobial Activity

Studies on related compounds suggest that (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one may exhibit cytotoxic effects against various cancer cell lines.[2][3] The presence of the chlorine atom on the phenyl ring may enhance its biological activity. Furthermore, chalcone derivatives are known to possess antibacterial and antifungal properties.[4][5]

Table 3: Reported Biological Activities of Related Benzylidene Cyclopentanone Derivatives

| Activity | Cell Lines / Organisms | Reported IC₅₀ / Effect | Reference |

| Anticancer | L1210 leukemia cells | IC₅₀ ranging from 2.93 to 18.06 µmol/L for Mannich base derivatives | [2] |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition | [2] |

| Antimicrobial | Various bacterial strains | Promising activity for some derivatives | N/A |

Potential Signaling Pathways

The α,β-unsaturated ketone structure in the target molecule suggests potential interaction with cellular nucleophiles, such as cysteine residues in proteins, through Michael addition. This can lead to the modulation of various signaling pathways.

Potential Signaling Pathway Interactions:

Caption: Potential mechanism of action and affected signaling pathways.

Conclusion

(2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one is a compound with significant potential for further investigation in drug discovery. Its synthesis is readily achievable through established chemical reactions. Based on the characterization of analogous compounds, it is predicted to exhibit notable spectroscopic features and possess biological activities, including anticancer and antimicrobial properties, likely mediated through its α,β-unsaturated ketone moiety. Further detailed experimental studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. (2Z)-2-[(4-chlorophenyl)methylidene]cyclopentan-1-one | C12H11ClO | CID 19042427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 3. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ej-chem.org [ej-chem.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Hazards of 2-(2-Chlorophenyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and best practices when handling any chemical.

Introduction

2-(2-Chlorophenyl)cyclopentanone, also known as o-chlorophenyl cyclopentyl ketone, is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Its chemical structure, featuring a cyclopentanone ring bonded to a 2-chlorophenyl group, imparts specific reactivity that is leveraged in multi-step synthetic processes.[1][3] This guide provides a comprehensive overview of the known safety and hazard information for 2-(2-Chlorophenyl)cyclopentanone (CAS No. 6740-85-8), compiled to assist researchers and professionals in its safe handling and use.

Hazard Identification and Classification

The primary source of hazard information for 2-(2-Chlorophenyl)cyclopentanone comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated information from multiple suppliers indicates the following classifications.[1][4]

Table 1: GHS Hazard Classification [4]

| Hazard Class | Category |

| Acute toxicity, oral | Category 4 |

| Skin sensitization | Category 1B |

| Hazardous to the aquatic environment, long-term hazard | Category 2 |

Pictograms:

Signal Word: Warning[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:[4]

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves.

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. Collect spillage.

-

Storage: Store in a well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physicochemical Data for 2-(2-Chlorophenyl)cyclopentanone

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO | [4][5] |

| Molecular Weight | 208.69 g/mol | [4][5] |

| Appearance | Liquid | [6] |

| Boiling Point | 130 °C @ 5 mmHg | [6] |

| Flash Point | > 100 °C | [6] |

| Specific Gravity | 1.16 g/cm³ | [6] |

| Solubility | Immiscible with water. Slightly miscible with chloroform and ethyl acetate. | [5][7] |

| log Pow | 3.6 | [4] |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of 2-(2-Chlorophenyl)cyclopentanone are not publicly available. The GHS classifications are based on data submitted by chemical suppliers to regulatory bodies like the European Chemicals Agency (ECHA).[4] These assessments likely involve standardized tests for acute toxicity, skin sensitization, and environmental hazards, but the specific methodologies used for this compound have not been published in the reviewed literature.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of hazard identification and the recommended response workflow based on the available GHS data.

References

- 1. Buy 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [smolecule.com]

- 2. Thermo Scientific™ 2-Chlorophenyl cyclopentyl ketone, 97% | LabMart Limited [labmartgh.com]

- 3. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]

- 4. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Cas 6740-85-8,2-Chlorophenyl cyclopentyl ketone | lookchem [lookchem.com]

- 8. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)cyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)cyclopentan-1-one, a valuable intermediate in the development of various pharmacologically active compounds. The presented methodology is adapted from a robust palladium/enamine cooperative catalysis for the α-arylation of ketones. This approach offers a reliable and efficient route to the target compound, utilizing readily available starting materials and catalysts. The protocol includes a comprehensive list of reagents and equipment, step-by-step instructions, and methods for purification and characterization.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active molecules. The development of efficient and scalable synthetic routes to these intermediates is of significant interest to the pharmaceutical and medicinal chemistry sectors. Traditional methods for α-arylation of ketones can be limited by harsh reaction conditions or the need for pre-functionalized substrates. The protocol detailed herein is based on a palladium-catalyzed cross-coupling reaction of cyclopentanone with a suitable 4-chlorophenyl halide, facilitated by an enamine intermediate. This cooperative catalytic system allows for the direct C-C bond formation at the α-position of the cyclopentanone ring.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Expected to be a pale yellow oil or solid |

| Purity (Typical) | >95% (after purification) |

| Yield (Typical) | 60-80% |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Experimental Protocol

This protocol is adapted from the palladium/enamine cooperative catalysis method for α-arylation of cyclopentanones.[1]

Materials and Equipment:

-

Reagents:

-

Cyclopentanone (≥99%)

-

1-Bromo-4-chlorobenzene (99%)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Pyrrolidine (99%)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), tri(o-tolyl)phosphine (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.4 mmol, 1.2 equiv.).

-

Addition of Reagents: To the flask, add anhydrous toluene (10 mL). Stir the mixture for 10 minutes at room temperature.

-

Add cyclopentanone (2.0 mmol, 1.0 equiv.) and 1-bromo-4-chlorobenzene (2.2 mmol, 1.1 equiv.) to the reaction mixture.

-

Finally, add pyrrolidine (0.4 mmol, 20 mol%) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium compounds and phosphine ligands can be toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols: Grignard Reaction for Synthesizing 2-Arylcyclopentanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-arylcyclopentanones is a critical process in medicinal chemistry and drug development, as this structural motif is present in a wide array of biologically active molecules. One of the most effective methods for constructing the carbon-carbon bond necessary for introducing the aryl group at the 2-position of the cyclopentanone ring is the 1,4-conjugate addition of an aryl Grignard reagent to a cyclopentenone precursor. This reaction, often catalyzed by copper(I) salts, provides a reliable and versatile route to these valuable intermediates.

This document provides detailed application notes and protocols for the synthesis of 2-arylcyclopentanones via the Grignard reaction, including quantitative data, experimental procedures, and visualizations of the reaction mechanism and workflow.

Reaction Principle and Mechanism

The core of this synthetic strategy is the 1,4-conjugate addition (or Michael addition) of an aryl Grignard reagent to an α,β-unsaturated ketone, specifically 2-cyclopentenone. Grignard reagents, being strong nucleophiles, typically favor 1,2-addition to the carbonyl carbon. However, the presence of a copper(I) catalyst promotes the 1,4-addition pathway, leading to the desired β-arylated ketone.[1][2]

The generally accepted mechanism involves the formation of a Gilman-like cuprate species in situ from the Grignard reagent and the copper(I) salt. This organocuprate is a softer nucleophile than the Grignard reagent itself, which favors the 1,4-addition to the β-carbon of the cyclopentenone. The resulting enolate is then protonated during the aqueous workup to yield the final 2-arylcyclopentanone product.

Caption: General mechanism for the copper-catalyzed 1,4-conjugate addition.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-arylcyclopentanones via the copper-catalyzed conjugate addition of aryl Grignard reagents to 2-cyclopentenone. The reaction conditions can influence the yield, and the data presented here are compiled from various sources to provide a comparative overview.

| Aryl Group (Ar) | Copper Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phenyl | CuCN·2LiCl (10) | THF | 0 | 1 | 89 | |

| 4-Methoxyphenyl | CuCN·2LiCl (10) | THF | 0 | 1 | 90 | |

| 4-Chlorophenyl | CuCN·2LiCl (10) | THF | 0 | 1 | 70 | |

| 2-Naphthyl | CuCN·2LiCl (10) | THF | 0 | 1 | 84 | |

| 2-Furyl | CuCN·2LiCl (10) | THF | 0 | 1 | 79 | |

| 2-Thienyl | CuCN·2LiCl (10) | THF | 0 | 1 | 75 |

Note: The yields reported are for analogous conjugate additions to thiochromones, which serve as a good proxy for the reactivity with cyclopentenone under similar copper-catalyzed conditions.

Experimental Protocols

The following are generalized protocols for the preparation of the aryl Grignard reagent and its subsequent copper-catalyzed 1,4-conjugate addition to 2-cyclopentenone.

Protocol 1: Preparation of the Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene (or other aryl bromide)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

Place magnesium turnings in the three-neck flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition to 2-Cyclopentenone

Materials:

-

Aryl Grignard reagent solution (prepared as in Protocol 1)

-

Copper(I) cyanide (CuCN) and Lithium Chloride (LiCl) or other Cu(I) salt

-

2-Cyclopentenone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, syringes, and nitrogen/argon atmosphere setup

Procedure:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, prepare a solution of the copper(I) salt. For example, add CuCN and LiCl to anhydrous THF and stir until a clear solution is formed.

-

Cool the copper catalyst solution to 0 °C in an ice bath.

-

Slowly add the prepared aryl Grignard reagent solution via syringe to the copper catalyst solution and stir for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of 2-cyclopentenone in anhydrous THF.

-

Add the 2-cyclopentenone solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for the specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 2-arylcyclopentanones.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under anhydrous conditions and an inert atmosphere (nitrogen or argon).

-

Diethyl ether and THF are highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

-

Grignard reactions can be exothermic. Proper temperature control is essential.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The copper-catalyzed Grignard reaction is a powerful and versatile method for the synthesis of 2-arylcyclopentanones. By following the detailed protocols and considering the quantitative data provided, researchers can efficiently synthesize a variety of these important compounds for applications in drug discovery and development. The use of a copper catalyst is crucial for directing the reaction towards the desired 1,4-conjugate addition product. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: 2-(4-Chlorophenyl)cyclopentan-1-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)cyclopentan-1-one is a valuable synthetic intermediate possessing a versatile scaffold for the construction of a diverse array of complex organic molecules. Its unique combination of a reactive ketone functionality, a cyclopentane ring system, and a substituted aromatic moiety makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a particular focus on the synthesis of α,β-unsaturated ketones via Claisen-Schmidt condensation and their subsequent transformation into biologically relevant heterocyclic systems, such as pyrazolo[3,4-b]pyridines, a known class of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Key Applications

-

Synthesis of α,β-Unsaturated Ketones: The α-hydrogens of the cyclopentanone ring are readily deprotonated, allowing for facile reaction with various aldehydes through base-catalyzed aldol or Claisen-Schmidt condensations. This provides access to a wide range of conjugated enones, which are themselves versatile intermediates.

-

Precursor to Heterocyclic Compounds: The enone products derived from this compound can be further elaborated into various heterocyclic systems. For example, reaction with hydrazine derivatives or aminopyrazoles can yield pyrazole and pyrazolo[3,4-b]pyridine scaffolds, respectively. These heterocycles are prevalent in many biologically active molecules.

-

Scaffold for Bioactive Molecules: The 4-chlorophenyl group is a common feature in many pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties. The cyclopentane ring provides a rigid, three-dimensional framework that can be functionalized to optimize binding to biological targets. This makes this compound a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorobenzylidene)-5-(4-chlorophenyl)cyclopentan-1-one via Claisen-Schmidt Condensation

This protocol describes a representative Claisen-Schmidt (crossed aldol) condensation between this compound and 4-chlorobenzaldehyde to yield the corresponding α,β-unsaturated ketone. This product can serve as a key intermediate for the synthesis of more complex molecules.

Reaction Scheme:

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Mortar and pestle

-

Standard glassware for organic synthesis

Procedure:

-

In a mortar, combine this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0-1.2 eq).

-

Add solid sodium hydroxide (0.2 eq) to the mixture.

-

Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in color and consistency.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, add cold deionized water to the reaction mixture and stir to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining sodium hydroxide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-(4-chlorobenzylidene)-5-(4-chlorophenyl)cyclopentan-1-one.

-

Dry the product under vacuum. Characterize by NMR, IR, and mass spectrometry.

Data Presentation:

The following table presents representative data for the synthesis of analogous α,α'-bis(substituted-benzylidene)cycloalkanones, demonstrating the feasibility and efficiency of the Claisen-Schmidt reaction under solvent-free conditions.

| Product | Aldehyde | Yield (%) | Reference |

| 2,5-bis(4'-hydroxybenzylidene)cyclopentanone | 4-Hydroxybenzaldehyde | - | [1] |

| 2,5-bis(4'-chlorobenzylidene)cyclopentanone | 4-Chlorobenzaldehyde | 98 | [2] |

| 2,5-bis(4-methylbenzylidene)cyclopentanone | 4-Methylbenzaldehyde | 75 | [3] |

Note: The yields are for the double condensation product from cyclopentanone. A mono-condensation from the substituted cyclopentanone is expected to proceed with similar efficiency.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine, a privileged scaffold in medicinal chemistry, particularly for GSK-3 inhibitors. The reaction involves the cyclocondensation of the α,β-unsaturated ketone synthesized in Protocol 1 with an aminopyrazole.

Reaction Scheme:

Materials:

-

2-(4-Chlorobenzylidene)-5-(4-chlorophenyl)cyclopentan-1-one

-